α-galactosyl Mannobiose & Mannotriose
Description
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Synonyms |
Manβ1-4(Galα1-6)Man + Manβ1-4Manβ1-4Man |
Origin of Product |
United States |
Enzymatic Transformations Involving α Galactosyl Mannobiose and Mannotriose
Hydrolytic Enzymology of Galactomannans and Mannans
The hydrolysis of galactomannans and the base mannan (B1593421) polymers is accomplished through the synergistic activity of several key enzymes, primarily α-galactosidases and β-mannanases. nih.govnih.gov Galactomannans are composed of a primary backbone of (1→4)-linked β-D-mannosyl residues, with single α-D-galactosyl units attached as side chains via (1→6) linkages. tandfonline.com The complete degradation of these complex structures requires enzymes that can cleave both the side chains and the main backbone. nih.govasm.org
α-Galactosidases (α-D-galactoside galactohydrolases, EC 3.2.1.22) are crucial enzymes that catalyze the hydrolytic cleavage of terminal α-1,6-linked galactose residues from various substrates, including simple oligosaccharides and complex polysaccharides like galactomannans. nih.govnih.govnih.gov Their action is essential for removing the galactose side chains, thereby exposing the mannan backbone for further degradation.
The substrate specificity of α-galactosidases can vary significantly depending on their source. nih.gov These enzymes are defined by their ability to hydrolyze the α-D-galactosyl residues from substrates. Some α-galactosidases act on a wide range of substrates, including synthetic compounds like p-nitrophenyl-α-D-galactopyranoside (PNP-Gal), as well as natural oligosaccharides such as melibiose (B213186), raffinose (B1225341), and stachyose. tandfonline.comoup.comresearchgate.net
However, their action on galactomanno-oligosaccharides reveals more complex specificities. For instance, the α-galactosidase from Aspergillus niger 5-16 demonstrates a unique preference, readily hydrolyzing galactose "stubs" attached to the internal mannose units of the main chain but not the terminal galactose residues attached to the non-reducing end of the mannan backbone. tandfonline.comoup.com Conversely, α-galactosidases from certain yeasts can liberate the terminal galactose from 6³-α-D-galactosyl-mannotriose but not the internal stub galactose from 6³-α-D-galactosyl-mannotetraose. tandfonline.com Similarly, the enzyme from rice can cleave α-D-galactosyl residues from the non-reducing end of substrates like melibiose and raffinose, and also remove terminal galactose units attached to the reducing-end mannose in mannobiose and mannotriose. researchgate.net This diversity in specificity highlights how different enzymes are adapted to deconstruct the varied and complex structures of galactomannans found in nature.
Table 1: Substrate Specificity of Various α-Galactosidases
| Enzyme Source | Substrate | Action | Reference |
|---|---|---|---|
| Aspergillus niger 5-16 | Galactomanno-oligosaccharides | Cleaves internal galactose "stubs" | tandfonline.comoup.com |
| Aspergillus niger 5-16 | 6³-α-D-galactosylmannotriose | Low activity | oup.com |
| Yeast strains | 6³-α-d-galactosyl-1,4-β-d-mannotriose | Liberates terminal galactose | tandfonline.com |
| Yeast strains | 6³-α-d-galactosyl-1,4-β-d-mannotetraose | Does not cleave stub galactose | tandfonline.com |
| Rice | Mannobiose and Mannotriose | Removes terminal galactose from reducing end | researchgate.net |
| Rice | Guar (B607891) gum and Locust bean gum | Efficient degalactosylation | researchgate.net |
| Neosartorya fischeri (rGal27A) | Polymeric substrates (e.g., galactomannan) | Active | nih.gov |
| Neosartorya fischeri (rGal27B) | Galacto-oligosaccharides | Active | nih.gov |
Based on amino acid sequence similarities, α-galactosidases are classified into several Glycoside Hydrolase (GH) families within the Carbohydrate-Active enZymes (CAZy) database. wikipedia.org The majority of known α-galactosidases belong to families GH27 and GH36, which together form clan GH-D. wikipedia.orgnih.govebi.ac.uk Other families containing α-galactosidases include GH4, GH57, GH97, and GH110. nih.gov
Enzymes within these families often share structural features and catalytic mechanisms. For example, families GH27, GH31, and GH36 are part of the α-galactosidase superfamily, suggesting a common evolutionary origin. wikipedia.orgnih.gov Family GH97 is also related to this superfamily. nih.gov In contrast, GH110 enzymes are distinct in that they utilize an inverting mechanism for hydrolysis, unlike the retaining mechanism common to families like GH27 and GH36. nih.gov The classification into these families provides a framework for understanding their structure-function relationships.
Table 2: Glycoside Hydrolase (GH) Families of α-Galactosidases
| GH Family | Catalytic Mechanism | Key Features | Reference |
|---|---|---|---|
| GH4 | Retaining | Often requires NAD+ as a cofactor. | nih.gov |
| GH27 | Retaining | Contains human α-galactosidase A (deficient in Fabry disease) and α-N-acetylgalactosaminidase. Part of clan GH-D. | wikipedia.orgcazypedia.org |
| GH36 | Retaining | Structurally and mechanistically related to GH27, forming clan GH-D. | nih.govwikipedia.org |
| GH57 | Retaining | One of the families containing α-galactosidase activity. | nih.gov |
| GH97 | Retaining & Inverting | A unique family containing both inverting and retaining glycosidases. Related to the α-galactosidase superfamily. | nih.govnih.gov |
| GH110 | Inverting | All characterized members are exo-α-1,3-galactosidases. | nih.gov |
Most α-galactosidases, particularly those in families GH27 and GH36, operate via a retaining mechanism. nih.govcazypedia.org This mechanism involves a double displacement reaction at the anomeric carbon of the galactose residue, resulting in the net retention of the α-anomeric configuration in the product. nih.govdiva-portal.org The process is facilitated by two key carboxylic acid residues in the enzyme's active site: one acts as a nucleophile and the other as a general acid/base catalyst. nih.gov
The reaction proceeds in two steps:
Glycosylation: The nucleophilic carboxylate attacks the anomeric carbon, while the acid/base catalyst protonates the glycosidic oxygen, leading to the departure of the oligosaccharide chain. This forms a covalent glycosyl-enzyme intermediate. nih.govcazypedia.org
Deglycosylation: The acid/base catalyst, now acting as a base, activates a water molecule, which then attacks the anomeric carbon of the intermediate. This hydrolyzes the covalent bond, releasing the galactose product with its original α-configuration and regenerating the free enzyme. nih.gov
This double displacement pathway proceeds through oxocarbenium ion-like transition states. nih.gov The ability to trap the covalent intermediate has provided detailed structural insights into the catalytic cycle of enzymes like human α-galactosidase. diva-portal.org
Following or concurrent with the action of α-galactosidases, β-mannanases (endo-1,4-β-mannanase, EC 3.2.1.78) play a pivotal role in degrading the main polysaccharide chain. wikipedia.orgnih.gov These enzymes act endolytically, meaning they cleave the polymer at random internal sites. wikipedia.org
β-Mannanases specifically catalyze the random hydrolysis of β-1,4-D-mannosidic linkages within the backbone of mannans, galactomannans, and glucomannans. wikipedia.orgnih.gov The degree of substitution on the mannan backbone can influence the efficiency of β-mannanase activity. For example, some β-mannanases show decreased activity on galactomannans with a higher content of galactose side chains, as these can cause steric hindrance. asm.org The endolytic action of these enzymes breaks down the long mannan polymers into smaller manno-oligosaccharides (MOS) of varying lengths. nih.govnih.gov The primary products are often mannobiose, mannotriose, and mannotetraose (B12350835), with no mannose being produced, which confirms the endo-acting nature of the enzyme. nih.govmdpi.com The resulting oligosaccharides can then be further hydrolyzed by other enzymes like β-mannosidases. nih.govnih.gov
β-Mannanases: Endolytic Action and Oligosaccharide Product Profiles
Product Spectrum: Mannobiose, Mannotriose, and higher mannooligosaccharides
The enzymatic hydrolysis of galactomannans, such as guar gum and locust bean gum, yields a variety of mannooligosaccharides (MOS). The specific products depend on the enzymes used and the structure of the substrate. Key enzymes like endo-β-mannanase cleave the β-1,4-mannan backbone internally, generating a range of oligosaccharides. The simultaneous action of β-mannanase and α-galactosidase on galactomannan (B225805) results in main products of galactose, mannose, mannobiose, and mannotriose. researchgate.net An α-galactosidase from rice has been shown to liberate terminal galactosyl residues attached at the O-6 position of the reducing-end mannosyl residue in mannobiose and mannotriose. researchgate.net The hydrolysis of guar gum using an endo-β-mannanase from Aspergillus niger can be optimized to produce mannotetraose (M4) as the major end-product. nih.gov Similarly, the hydrolysis of copra mannan can yield mannobiose (M2) and mannotriose (M3). nih.gov
Table 1: Products from Enzymatic Hydrolysis of Mannan Polysaccharides This table summarizes the primary oligosaccharide products generated from different mannan sources by specific enzymes.
| Enzyme System | Substrate | Primary Products | Source(s) |
|---|---|---|---|
| β-Mannanase and α-Galactosidase | Galactomannan | Mannose, Mannobiose, Mannotriose, Galactose | researchgate.net |
| Endo-β-mannanase (Aspergillus niger) | Guar Gum | Mannotetraose (M4) | nih.gov |
| Endo-β-mannanase | Copra Mannan | Mannobiose (M2), Mannotriose (M3) | nih.gov |
β-Mannosidases: Exolytic Action and Synergistic Hydrolysis
β-Mannosidases are exo-acting enzymes that play a crucial role in the complete degradation of mannans by targeting the ends of mannan chains. researchgate.net
β-mannosidases catalyze the hydrolysis of β-1,4-linkages by successively releasing D-mannose units from the non-reducing end of mannans and mannooligosaccharides. researchgate.netnih.gov This exolytic activity is essential for breaking down the oligosaccharide products generated by endo-acting enzymes into fermentable monosaccharides. researchgate.net For instance, an exo-β-mannanase from Xanthomonas axonopodis pv. citri (XacMan2A) can efficiently hydrolyze both mannooligosaccharides and β-mannan directly into mannose. nih.gov Biochemical assays of XacMan2A revealed that hydrolysis rates progressively increase from mannobiose to mannohexaose. nih.gov Another example, an exo-β-1,4-mannosidase from a termite hindgut bacterium, was also observed to release mannose (M1) successively from various mannooligosaccharides, confirming its exo-type mechanism. nih.gov
The efficient hydrolysis of complex, decorated polysaccharides like galactomannan requires the synergistic action of multiple enzymes. nih.gov β-mannosidases work in cooperation with endo-β-mannanases and α-galactosidases to achieve higher sugar yields than would be possible with any single enzyme. researchgate.net The role of α-galactosidase is to remove galactose side chains from the mannan backbone, which reduces steric hindrance and allows β-mannanases better access to the main chain for hydrolysis. nih.gov This synergistic relationship is highly dependent on the specific enzymes used; for example, α-galactosidases from Glycoside Hydrolase (GH) family 27 show better synergy with β-mannanases for mannan hydrolysis compared to those from GH family 36. researchgate.netresearchgate.net This is because GH27 enzymes are more active on polymeric galactomannan, while GH36 enzymes are often restricted to smaller galactose-containing oligosaccharides. researchgate.netnih.gov The combined action of rGal27A (an α-galactosidase) and rManA (a β-mannanase) on locust bean gum and guar gum resulted in synergy degrees of 1.13 and 2.21, respectively. researchgate.net However, in some cases, β-mannosidases can compete with β-mannanases for binding sites on the oligosaccharide chains, which can lead to an anti-synergistic effect. researchgate.netnih.gov
Exo-β-1,4-Mannobiohydrolases and Mannobiose Formation
A specialized class of exo-acting enzymes, exo-β-1,4-mannobiohydrolases, are indispensable for the production of mannobiose from the terminal ends of mannans. nih.gov Unlike β-mannosidases that release single mannose units, these enzymes specifically cleave off a disaccharide unit, mannobiose, from the non-reducing end of the mannan chain. This action is analogous to that of cellobiohydrolases in cellulose (B213188) degradation, which release cellobiose. ebi.ac.ukwikipedia.org The mannobiose produced by these enzymes is the preferred substrate for certain short-chain mannooligosaccharide-specific β-mannosidases. nih.gov An exo-β-1,4-mannosidase, Op5Man5, was shown to hydrolyze various mannooligosaccharides to produce mannobiose (M2) and mannose (M1) as the major products. nih.gov
Enzymatic Synthesis and Transglycosylation Reactions
Enzymes can also be used to build complex carbohydrates like α-galactosyl mannobiose through synthesis and transglycosylation reactions, offering high precision and control.
Glycosyltransferases: Regioselectivity and Stereospecificity
Glycosyltransferases and certain glycoside hydrolases operating in reverse or transglycosylation mode are powerful tools for synthesizing specific oligosaccharides. These enzymes exhibit high regioselectivity and stereospecificity, meaning they catalyze the formation of a glycosidic bond at a specific position on the acceptor molecule and with a specific anomeric configuration (α or β). nih.gov
In transglycosylation, a glycoside hydrolase transfers a sugar moiety from a donor substrate to an acceptor molecule other than water. nih.gov For example, α-galactosidases can be used to synthesize galactooligosaccharides. scientificwebjournals.com Several α-galactosidases have demonstrated high regioselectivity in catalyzing the synthesis of (1→6)-linked disaccharides. nih.gov An α-galactosidase from Aspergillus sp. MK14 efficiently used guar gum as a galactose donor to synthesize galactosyl glycerol (B35011) via transglycosylation. docksci.com The ability of an enzyme to favor transglycosylation over hydrolysis is a key factor for achieving high product yields. mdpi.com The specificity of the enzyme dictates which bond is formed. For instance, different α-galactosidases can be used with a donor like p-nitrophenyl-α-D-galactopyranoside (pNP-Gal) and various acceptors (e.g., mannose, glucose) to produce new, specific galactooligosaccharides. scientificwebjournals.com
Table 2: Examples of Regioselective Enzymatic Synthesis This table illustrates the specific products formed through transglycosylation reactions, highlighting the regioselectivity of the enzymes.
| Enzyme | Donor Substrate | Acceptor Substrate | Product(s) | Source(s) |
|---|---|---|---|---|
| α-Galactosidase (Aga B, Bacillus stearothermophilus) | pNP-Gal | Galactose | 4-nitrophenyl α-D-galactopyranosyl-(1→6)-α-D-galactopyranoside | nih.gov |
| α-Galactosidase (Aga T, Thermus brockianus) | pNP-Gal | Methyl-α-D-galactopyranoside | Methyl α-D-galactopyranosyl-(1→6)-α-D-galactopyranoside | nih.gov |
| α-Galactosidase (Aspergillus sp. MK14) | Guar Gum (Galactomannan) | Glycerol | Galactosyl glycerol | docksci.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| α-galactosyl Mannobiose |
| α-galactosyl Mannotriose |
| 6(3)-alpha-D-galactosyl-1,4-beta-D-mannotriose |
| 6(3)-alpha-D-galactosyl-1,4-beta-D-mannotetraose |
| Cellobiose |
| Galactose |
| Galactosyl glycerol |
| Glucose |
| Guar Gum |
| Locust Bean Gum |
| Mannan |
| Mannobiose (M2) |
| Mannotetraose (M4) |
| Mannotriose (M3) |
| Mannooligosaccharides (MOS) |
| Mannose (M1) |
Donor and Acceptor Substrate Requirements
The efficiency and outcome of enzymatic glycosylation are highly dependent on the specificities of the enzymes for both donor and acceptor substrates.
Donor Substrates: Donor molecules provide the sugar unit to be transferred. For galactosylation and mannosylation, these are typically activated sugar molecules.
Nucleotide Sugars: These are the most common donors in biological systems. Bovine α-1,3-galactosyltransferase (α3GT), for instance, utilizes UDP-galactose as the donor substrate to synthesize the α-galactose epitope. nih.gov Similarly, mannosyltransferases predominantly use GDP-mannose as the mannose donor for chain elongation. nih.govnih.gov Recombinant E. coli cells have been engineered to synthesize UDP-galactose from UDP-glucose for the production of α-galacto-oligosaccharides. nih.gov
Activated Glycosides: Simple glycosides, such as p-nitrophenyl-α-D-galactopyranoside (pNP-αGal), can also serve as donor substrates for certain enzymes, particularly glycoside hydrolases operating in a transglycosylation mode. nih.govnih.gov The α-galactosidase AgaB, for example, uses pNP-αGal for the autocondensation reaction to form pNP-αGal(α1–6)Gal. nih.gov
Acceptor Substrates: Acceptor molecules are the substrates to which the sugar moiety is transferred. The structural features of the acceptor determine the type of linkage formed.
Oligosaccharides: A wide range of carbohydrates can act as acceptors. For α-galactosyltransferases, acceptors can include lactose (B1674315) and N-acetyllactosamine. nih.gov For mannosyltransferases involved in chain elongation, the primary acceptors are mannose-containing oligosaccharides. The α-(1→6)-mannosyltransferase AnpA from Aspergillus fumigatus shows a strong preference for α-(1→2)-mannobiose over α-(1→6)-mannobiose as an acceptor substrate. nih.govresearchgate.net The yeast α-1,3-mannosyltransferase Mnn1p can use α-1,2-mannobiose as an acceptor. nih.gov
Self-Condensation: In some reactions, the donor substrate itself can act as an acceptor. This is observed in transglycosylation reactions catalyzed by α-D-galactosidase from Trichoderma reesei, where p-nitrophenyl α-D-galactopyranoside (PNPG) can accept a galactose residue to form galactobiose and galactotrioside. nih.gov
Alcohols and Other Molecules: Simple alcohols can also function as acceptors in transglycosylation reactions, leading to the formation of alkyl galactosides. nih.gov The choice of acceptor is crucial; for example, the α-galactosidase α-PsGal was shown to be inactive with fructose, xylose, fucose, and glucose as acceptors. nih.gov
| Enzyme | Donor Substrate | Acceptor Substrate(s) | Reference |
|---|---|---|---|
| Bovine α-1,3-galactosyltransferase (α3GT) | UDP-galactose | Lactose, N-acetyllactosamine | nih.gov |
| α-(1→6)-Mannosyltransferase (AnpA) | GDP-mannose | α-(1→2)-mannobiose, α-(1→6)-mannobiose | nih.gov |
| α-1,3-Mannosyltransferase (Mnn1p) | GDP-mannose | α-1,2-mannobiose | nih.gov |
| α-Galactosidase (AgaB) | pNP-α-Gal | pNP-α-Gal (autocondensation) | nih.gov |
| α-D-Galactosidase (T. reesei) | p-nitrophenyl α-D-galactopyranoside (PNPG) | PNPG, Aliphatic alcohols | nih.gov |
Mechanisms of Transglycosylation and Oligosaccharide Synthesis
Transglycosylation is a key mechanism for the enzymatic synthesis of oligosaccharides. It is catalyzed by both glycosyltransferases and, under specific conditions, by glycoside hydrolases. nih.govresearchgate.net
Most of the enzymes involved, particularly retaining glycoside hydrolases, operate via a double displacement mechanism. nih.govoup.com This process involves two main steps:
Glycosylation: The enzyme's catalytic nucleophile attacks the anomeric carbon of the donor substrate, displacing the leaving group and forming a covalent glycosyl-enzyme intermediate. nih.govoup.com
Deglycosylation: The glycosyl moiety is then transferred from the enzyme to an acceptor molecule. If the acceptor is water, the reaction results in hydrolysis. oup.com If the acceptor is a carbohydrate or another nucleophile, the result is a new, larger oligosaccharide via transglycosylation. oup.comnih.gov
The competition between hydrolysis and transglycosylation is a critical factor in oligosaccharide synthesis. High concentrations of the acceptor substrate are generally used to favor the transglycosylation reaction over hydrolysis. nih.govdtu.dk The yield of transglycosylation products is often kinetically controlled, meaning the desired oligosaccharides are formed as intermediates and can be subsequently hydrolyzed by the same enzyme if the reaction is left for too long. researchgate.net
Structural studies of enzymes like bovine α-1,3-galactosyltransferase reveal an ordered sequential Bi-Bi kinetic mechanism. nih.govfrontiersin.org In this model, the enzyme must first bind the donor substrate (UDP-galactose), which induces a conformational change. nih.gov This change creates a competent binding site for the acceptor substrate, ensuring a specific and ordered reaction pathway. nih.gov The active site of these enzymes contains distinct subsites for binding the donor and acceptor molecules, orienting them for the transfer reaction. nih.govoup.com
α-Galactosyltransferase Activity for Galactosyl-Oligosaccharide Synthesis
α-Galactosyltransferases are enzymes that specifically catalyze the transfer of a galactose unit from a donor to an acceptor, forming an α-glycosidic linkage. nih.gov These enzymes are crucial for the synthesis of a wide array of biologically important galactosyl-oligosaccharides. nih.govfrontiersin.org
Bovine α-1,3-galactosyltransferase (α3GT) is a well-studied example that synthesizes the α-Gal epitope (Galα1-3Galβ1-4GlcNAc-R). nih.gov Its activity relies on an ordered binding mechanism where UDP-galactose binds first, followed by the acceptor substrate, such as lactose or N-acetyllactosamine. nih.gov
Galactan:galactan galactosyltransferase (GGT) is another unique enzyme involved in the biosynthesis of the raffinose family oligosaccharides (RFOs). nih.gov Instead of using a nucleotide sugar donor, GGT catalyzes the elongation of RFO chains by transferring a terminal α-galactosyl residue from one RFO molecule to another, demonstrating a direct transglycosylation between oligosaccharides. nih.gov
The synthesis of specific α-galacto-oligosaccharides, such as the α-Gal epitope and globotriose (B1671595) (Galα1-4Galβ1-4Glu), has been successfully achieved using whole-cell biocatalysts. nih.gov This approach utilizes recombinant E. coli cells engineered to express the necessary enzymes, including UDP-Gal 4-epimerase and a specific α-galactosyltransferase, demonstrating a practical method for producing complex oligosaccharides. nih.gov
| Enzyme | Source | Donor Substrate | Acceptor Substrate | Product | Reference |
|---|---|---|---|---|---|
| α-1,3-Galactosyltransferase (α3GT) | Bovine | UDP-galactose | N-acetyllactosamine | α-Gal epitope (Galα1-3Galβ1-4GlcNAc) | nih.gov |
| Galactan:galactan galactosyltransferase (GGT) | Ajuga reptans (Common Bugle) | Raffinose Family Oligosaccharide (RFO) | Another RFO | Elongated RFO | nih.gov |
| α-Galactosyltransferase (recombinant) | E. coli | UDP-galactose | Lactose (Galβ1-4Glu) | Globotriose (Galα1-4Galβ1-4Glu) | nih.gov |
Mannosyltransferases: Elongation of Mannose Chains
Mannosyltransferases are a diverse family of enzymes responsible for the synthesis and elongation of mannose-containing oligosaccharides (mannans) and the mannosylation of proteins. nih.govresearchgate.net These enzymes transfer mannose residues from a donor, typically GDP-mannose, to an acceptor molecule, which can be a growing mannan chain or a protein. nih.govnih.gov
In fungi like Aspergillus fumigatus and Saccharomyces cerevisiae, mannosyltransferases are essential for building the complex mannan structures of the cell wall. nih.govresearchgate.net For instance, the α-(1→6)-mannosyltransferase AnpA from A. fumigatus is involved in the biosynthesis of the α-core-mannan structure. nih.govresearchgate.net Enzymatic assays revealed that recombinant AnpA exhibits much higher activity toward α-(1→2)-mannobiose compared to α-(1→6)-mannobiose as an acceptor, highlighting its specific role in elongating a particular mannan chain. nih.gov The enzyme uses GDP-mannose as the donor and requires Mn²⁺ as a cofactor for its activity. nih.gov
In the yeast S. cerevisiae, the Mnn1p enzyme is an α-1,3-mannosyltransferase that adds terminal α-1,3-linked mannose residues to the outer chains of N-linked and O-linked glycans. nih.gov In vitro assays have shown its ability to transfer mannose from GDP-mannose to α-1,2-mannobiose. nih.gov
In mammals, protein O-mannosylation is a vital process initiated by the POMT1/POMT2 enzyme complex, which attaches the first mannose to serine or threonine residues on a protein. nih.govacs.org This initial mannose can then be extended by various Golgi-resident mannosyltransferases to form more complex structures. researchgate.netnih.gov This elongation process is critical for the function of proteins like α-dystroglycan. acs.org
| Enzyme | Source Organism | Function | Donor Substrate | Preferred Acceptor | Reference |
|---|---|---|---|---|---|
| AnpA | Aspergillus fumigatus | Elongation of α-core-mannan (α-1,6 linkage) | GDP-mannose | α-(1→2)-mannobiose | nih.gov |
| Mnn1p | Saccharomyces cerevisiae | Adds terminal α-1,3-mannose to glycans | GDP-mannose | α-1,2-mannobiose | nih.gov |
| POMT1/POMT2 Complex | Mammals | Initiation of O-mannosylation on proteins | Dolichol-phosphate-mannose | Serine/Threonine residues | researchgate.netacs.org |
Biosynthetic Pathways and Regulation of Mannan and Galactomannan Oligosaccharides
Biosynthesis of Galactomannans and their Oligosaccharide Derivatives
Galactomannans are polysaccharides consisting of a mannose backbone with galactose side chains. They are commonly found as storage polysaccharides in the endosperms of leguminous plants. nih.gov The biosynthesis of their oligosaccharide derivatives, such as α-galactosyl mannobiose, involves the enzymatic addition of galactose to a pre-formed mannan (B1593421) chain.
The synthesis of galactomannan (B225805) in plants occurs in the Golgi apparatus, where two main enzyme activities are coordinated. First, a mannan synthase catalyzes the formation of the linear β-(1→4)-linked mannan backbone. nih.govuq.edu.au Subsequently, a galactosyltransferase adds α-(1→6)-linked galactosyl residues to specific mannose units of the growing backbone. nih.govuq.edu.au
This galactosylation is catalyzed by enzymes known as galactomannan galactosyltransferases (GMGTs) or mannan α-galactosyltransferases (MAGTs). nih.govnih.gov The activity of these enzymes determines the mannose-to-galactose ratio, which is a key structural feature that varies significantly among different plant species. nih.gov For example, enzyme preparations from fenugreek, guar (B607891), and senna produce galactomannans with distinct mannose/galactose ratios, reflecting the different specificities of their respective galactosyltransferases. uq.edu.au The recognition sequence for the galactosyltransferase appears to encompass at least three mannose residues of the backbone, ensuring a specific pattern of galactose substitution. uq.edu.au
The synthesis of complex carbohydrates like mannan and galactomannan is an energetically demanding process that relies on activated sugar donors, known as sugar nucleotides. These molecules provide the necessary energy for the formation of glycosidic bonds.
GDP-mannose: Guanosine diphosphate (B83284) mannose (GDP-mannose) is the universal donor of activated mannose for glycosyltransferase reactions. wikipedia.org In both fungi and plants, mannosyltransferases utilize GDP-mannose to build the mannan backbone. wikipedia.orgnih.gov In the ER, the synthesis of the Dol-P-Man intermediate, which is used by PMTs, is derived from GDP-mannose. nih.gov In the Golgi, mannosyltransferases involved in chain elongation directly use GDP-mannose as the substrate. pnas.org
UDP-galactose: Uridine diphosphate galactose (UDP-galactose) serves as the activated donor for galactose residues. nih.gov In the biosynthesis of galactomannans in plants, galactosyltransferases use UDP-galactose to transfer galactose units onto the mannan backbone. nih.gov UDP-galactose is typically synthesized from UDP-glucose by the enzyme UDP-glucose 4-epimerase. researchgate.net In some fungi, UDP-galactose can be converted to UDP-galactofuranose, which is used to build galactofuran side chains, a structure distinct from the galactopyranose found in plant galactomannans. tandfonline.commdpi.com
Table 3: Sugar Nucleotide Donors in Oligosaccharide Biosynthesis
| Sugar Nucleotide | Synthesized From | Enzyme Family Using It | Polysaccharide/Oligosaccharide Synthesized |
|---|---|---|---|
| GDP-mannose | GTP and Mannose-6-phosphate wikipedia.org | Mannosyltransferases (e.g., PMTs, Mnn5, AnpA) mdpi.comnih.govnih.gov | Mannan, O-glycans |
| UDP-galactose | UDP-glucose researchgate.net | Galactosyltransferases (e.g., GMGTs) nih.gov | Galactomannan |
Genetic and Molecular Regulation of Glycan Biosynthesis Pathways
The synthesis of mannan and galactomannan is under stringent genetic and molecular control to ensure the production of structurally appropriate polysaccharides according to the cell's developmental stage and functional requirements. This regulation occurs primarily at the transcriptional level, involving the coordinated expression of numerous genes.
Studies in developing seeds, where large amounts of galactomannan are stored, reveal that the expression of Mannan Synthase (ManS) and Galactomannan Galactosyltransferase (GMGT) genes is significantly upregulated and their enzymatic activities increase in parallel. researchgate.net Transcriptome analyses in species like coffee and Gleditsia sinensis have identified dense modules of co-expressed genes that are active during galactomannan accumulation. researchgate.netnih.gov These modules not only include the core biosynthetic genes ManS and GMGT but also genes encoding enzymes for the production of nucleotide-sugar precursors (e.g., UDP-glucose 4'-epimerase) and for post-synthetic modification of the polymer (e.g., α-galactosidase). researchgate.net The level of expression within this regulon is quantitatively correlated with the amount of galactomannan produced, indicating a highly integrated control system. researchgate.net
In addition to the core enzymes, other proteins play crucial regulatory roles. A key discovery was the 'Mannan Synthesis-Related' (MSR) gene, first identified in fenugreek. nih.govnih.gov The MSR protein is also localized to the Golgi, and its absence in knockout mutants leads to a substantial reduction in mannan content and a decrease in ManS activity. nih.gov This suggests that MSR is not directly catalytic but may function to stabilize the ManS enzyme or facilitate its activity, possibly through direct protein-protein interactions within the Golgi complex. nih.gov
In fungi, the synthesis of galactofuranose side chains is dependent on the UDP-galactopyranose mutase gene (ugmA or glfA). nih.govtandfonline.com This enzyme catalyzes the formation of UDP-galactofuranose, the activated sugar donor for these side chains. nih.govwikipedia.org Deletion of the ugmA gene results in the complete absence of galactofuranose residues on the polysaccharide, however, the synthesis of the mannan backbone continues. nih.gov This demonstrates that the backbone elongation and side-chain addition are distinct, yet coordinated, processes.
The orchestration of these gene expression modules is governed by transcription factors (TFs). nih.gov While the specific TFs that bind to the promoters of all galactomannan biosynthetic genes are still being fully identified, co-expression network analyses have successfully pinpointed candidate TFs that likely control the entire regulon. researchgate.netnih.gov These master regulators are believed to respond to developmental and environmental cues, thereby controlling the timing and extent of galactomannan biosynthesis.
Interactive Data Table: Key Regulatory Genes in Galactomannan Biosynthesis
| Gene Name | Abbreviation | Function of Encoded Protein | Effect of Mutation/Deletion |
| Mannan Synthase | ManS / CSLA | Backbone synthesis | Inability to produce the mannan backbone. |
| Galactomannan Galactosyltransferase | GMGT | Galactose side-chain addition | Mannan backbone is produced but lacks galactose substitutions. |
| Mannan Synthesis-Related | MSR | Putative stabilization or enhancement of ManS activity | Reduced mannan content and decreased ManS enzymatic activity. nih.govnih.gov |
| UDP-galactopyranose Mutase | ugmA / glfA | Production of UDP-galactofuranose (in fungi) | Absence of galactofuranose side chains; mannan backbone synthesis is unaffected. nih.gov |
Analytical Methodologies for Structural and Mechanistic Elucidation of α Galactosyl Mannobiose and Mannotriose
Chromatographic Separation and Quantification Techniques
Chromatography is fundamental to the analysis of α-galactosyl mannobiose and mannotriose, enabling their separation from complex mixtures and subsequent quantification. These techniques exploit the physicochemical properties of the oligosaccharides to achieve resolution.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and highly sensitive method for the separation and quantification of underivatized carbohydrates. thermofisher.comuga.edu Oligosaccharides, being weak acids, can be separated in their anionic form at high pH on specialized anion-exchange columns, such as the Dionex CarboPac series. thermofisher.comthermofisher.com The separation is typically achieved using an eluent gradient of sodium acetate (B1210297) in sodium hydroxide.
Pulsed Amperometric Detection provides direct, sensitive, and specific detection of carbohydrates without the need for derivatization. thermofisher.comthermofisher.com HPAEC-PAD is routinely used for high-resolution profiling of galactooligosaccharides (GOS) and manno-oligosaccharides (MOS). thermofisher.comnih.govresearchgate.net It can effectively separate structural isomers and oligosaccharides based on their degree of polymerization (DP). nih.govresearchgate.net For instance, HPAEC-PAD has been successfully used to monitor the enzymatic hydrolysis of galactomannan (B225805), identifying and quantifying the resultant products, including mannobiose and mannotriose. researchgate.net
Table 1: Example HPAEC-PAD Retention Times for Manno-oligosaccharides This interactive table provides representative data on the elution of standard manno-oligosaccharides.
| Compound | Retention Time (minutes) |
|---|---|
| Mannose | 3.40 |
| Mannobiose | 4.06 |
| Mannotriose | 4.96 |
Data derived from analysis of hydrolyzed carob galactomannan. researchgate.net
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Derivatization
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another cornerstone technique for oligosaccharide analysis. ijirmps.orgyoutube.com In RP-HPLC, separation occurs on a nonpolar (hydrophobic) stationary phase, with a polar mobile phase. youtube.com Unmodified oligosaccharides like α-galactosyl mannobiose and mannotriose are highly polar and exhibit poor retention on standard reversed-phase columns. ijirmps.org
To overcome this, derivatization or "tagging" of the oligosaccharide with a hydrophobic, chromophoric, or fluorophoric group is necessary. ijirmps.orgnih.gov This process not only increases retention on the column but also significantly enhances detection sensitivity, particularly for UV or fluorescence detectors. nih.gov A common derivatization agent is phenylhydrazine, which reacts with the reducing end of the carbohydrate. nih.gov This derivatization allows for sensitive analysis by both HPLC-UV and mass spectrometry. nih.gov The choice of solvent system, typically a gradient of acetonitrile (B52724) in water or an aqueous buffer, is crucial for achieving optimal separation of the derivatized oligosaccharides. youtube.comyoutube.com
Table 2: Common Aspects of RP-HPLC for Oligosaccharide Analysis This interactive table summarizes key features of the RP-HPLC methodology as applied to carbohydrates.
| Feature | Description | Rationale/Benefit |
|---|---|---|
| Stationary Phase | Nonpolar, hydrophobic materials like silica (B1680970) derivatized with octadecylsilyl (C18) groups. youtube.comyoutube.com | Interacts with hydrophobic derivatives of polar oligosaccharides, enabling separation. |
| Mobile Phase | Polar solvents, typically a gradient of water and a polar organic solvent like acetonitrile. youtube.comyoutube.com | Elutes compounds based on their relative hydrophobicity; gradient elution allows for separation of complex mixtures. |
| Derivatization | Chemical modification of the oligosaccharide with a nonpolar, UV-active, or fluorescent tag (e.g., phenylhydrazine). nih.gov | Increases retention on the nonpolar column and enhances detection sensitivity. |
Thin-Layer Chromatography (TLC) for Oligosaccharide Profiling
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of oligosaccharides. thepharmajournal.comnih.govresearchgate.net It is widely used for monitoring reactions, such as the enzymatic hydrolysis of polysaccharides like galactomannans, to profile the resulting product mixture, which can include mannobiose and mannotriose. researchgate.netnih.gov
In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica gel. ijirmps.org The plate is then placed in a developing chamber with a solvent system (mobile phase). Separation occurs as the mobile phase moves up the plate by capillary action, with different oligosaccharides migrating at different rates based on their size, polarity, and interaction with the stationary phase. researchgate.net Larger oligosaccharides generally migrate more slowly than smaller ones. researchgate.net After development, the separated spots are visualized using a variety of staining reagents. researchgate.net TLC can effectively distinguish between mannose, mannobiose, mannotriose, and higher-order manno-oligosaccharides. nih.govresearchgate.net
Spectrometric Approaches for Structural Characterization
While chromatography excels at separation and quantification, spectrometry is indispensable for the detailed elucidation of molecular structure, including monomer composition, linkage positions, and stereochemistry.
Mass Spectrometry (MS) and Collision-Induced Dissociation (CID-MS) for Linkage and Anomeric Configuration
Mass Spectrometry (MS) is a primary tool for determining the composition and sequence of oligosaccharides. nih.govacs.org It provides the mass-to-charge ratio (m/z) of molecular ions, allowing for the determination of the degree of polymerization. acs.org When coupled with a separation technique like HPAEC or HPLC, it becomes a powerful analytical platform (HPAE-MS, LC-MS). thermofisher.comnih.gov
Tandem mass spectrometry (MS/MS), particularly utilizing Collision-Induced Dissociation (CID), is crucial for obtaining detailed structural information. nih.govacs.org In a CID-MS experiment, a specific precursor ion (e.g., the protonated or sodiated oligosaccharide) is selected and fragmented by collision with an inert gas. The resulting product ions provide a fragmentation fingerprint that reveals structural details. nih.govyoutube.com
Fragmentation typically occurs at the glycosidic bonds, yielding B and Y-type ions, which reveal the monosaccharide sequence. youtube.comnih.gov Additionally, cross-ring cleavages can occur, producing A and X-type ions, which provide valuable information about the linkage positions between monosaccharide units. nih.govnih.gov While challenging, differences in the relative abundances of specific fragment ions in the CID spectra can also be used to distinguish between anomers (α and β configurations). nih.govacs.orgnih.gov
Table 3: Key Fragment Ion Types in Oligosaccharide CID-MS This interactive table describes the major fragment ions generated during CID-MS and the structural information they provide.
| Ion Type | Cleavage Type | Information Provided |
|---|---|---|
| Y, B | Glycosidic Bond | Monosaccharide sequence and composition. nih.gov |
| Z, C | Glycosidic Bond | Monosaccharide sequence and composition. nih.gov |
| X, A | Cross-Ring | Linkage position and branching patterns. nih.govnih.gov |
The analysis of these fragment patterns is essential for de novo structural elucidation. youtube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous and complete structural determination of oligosaccharides in solution. mpg.deunimo.it Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign all the proton (¹H) and carbon (¹³C) chemical shifts within the molecule. nih.govdocumentsdelivered.com
Key structural features are determined as follows:
Anomeric Configuration: The chemical shift and coupling constant (³J(H1,H2)) of the anomeric proton (H-1) are highly indicative of the anomeric configuration (α or β). unimo.itnih.gov The chemical shift of the anomeric carbon (C-1) is also a reliable indicator. diva-portal.org
Linkage Position: Glycosylation causes a significant downfield shift (4–10 ppm) in the ¹³C NMR spectrum for the carbon atom involved in the glycosidic linkage. unimo.it This allows for precise identification of the attachment point.
Sequence: Through-bond (e.g., COSY, TOCSY) and through-space (e.g., NOESY, ROESY) 2D NMR experiments are used to establish connectivity between and within monosaccharide residues, confirming the sequence. nih.govnih.gov
NMR has been used to characterize α-D-galactosyl-β-D-mannobiose and α-D-galactosyl-β-D-mannotriose, confirming their specific structures, including the α-linkage of the galactose unit.
Table 4: General ¹H and ¹³C NMR Chemical Shift Information for Oligosaccharide Analysis This interactive table highlights how NMR data is used to deduce structural features of oligosaccharides.
| NMR Parameter | Structural Feature | Typical Observation |
|---|---|---|
| ¹H Anomeric Chemical Shift (δ) | Anomeric Configuration | Protons in axial positions (common in α-anomers) typically resonate downfield from equatorial protons (common in β-anomers). nih.gov |
| ³J(H1,H2) Coupling Constant | Anomeric Configuration | Small coupling constants (~1-4 Hz) often indicate an α-linkage, while larger values (~7-8 Hz) suggest a β-linkage. |
| ¹³C Glycosylation Site Shift (δ) | Linkage Position | The carbon atom at the linkage site is shifted downfield by 4-10 ppm compared to its position in the free monosaccharide. unimo.itdiva-portal.org |
| ¹³C Anomeric Chemical Shift (δ) | Anomeric Configuration | The chemical shift of C-1 can help distinguish between α and β anomers. diva-portal.org |
| 2D NOESY/ROESY Cross-peaks | Inter-residue Proximity | Shows through-space proximity between protons on adjacent sugar residues, confirming linkage and sequence. nih.gov |
Computational and Biophysical Methods in Glycoscience
Computational and biophysical techniques offer powerful in silico and experimental avenues to explore the three-dimensional structures, dynamic behaviors, and interaction landscapes of α-galactosyl mannobiose and mannotriose with their corresponding enzymes.
Molecular Docking for Enzyme-Substrate Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of α-galactosyl mannobiose and mannotriose, docking simulations are instrumental in understanding how these oligosaccharides fit into the active sites of processing enzymes, such as α-galactosidases.
Docking studies can reveal crucial information about the non-covalent interactions, including hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex. For example, simulations of α-galactosidase with its substrates can identify the key amino acid residues responsible for substrate recognition and binding. Research on α-glucosidase, a related glycoside hydrolase, has shown that both hydrophobic and hydrophilic residues within the active site are essential for stabilizing the substrate through various interactions, a principle that also applies to α-galactosidases. nih.gov The insights gained from these simulations are vital for understanding the specificity of these enzymes and can guide the design of specific inhibitors or the engineering of enzymes with altered substrate preferences. For instance, docking simulations of an α1-6-mannosidase revealed a relatively shallow active site pocket, which may account for its observed promiscuity in substrate binding. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Energetics
While molecular docking provides a static snapshot of the enzyme-substrate interaction, molecular dynamics (MD) simulations offer a dynamic view of the conformational landscape and binding energetics. dntb.gov.ua MD simulations track the atomic motions of a system over time, providing insights into the flexibility of both the oligosaccharide and the enzyme active site. dntb.gov.uanih.gov
For complex carbohydrates like α-galactosyl mannobiose and mannotriose, which possess a large number of rotatable bonds, MD simulations are essential for exploring their vast conformational space. researchgate.net These simulations can reveal the preferred three-dimensional shapes of the oligosaccharides in solution and how these conformations change upon binding to an enzyme. nih.govnih.gov This dynamic understanding is crucial, as the conformation of the oligosaccharide can significantly influence its recognition and processing by enzymes. nih.gov Furthermore, MD simulations can be used to calculate the binding free energy, providing a quantitative measure of the affinity between the oligosaccharide and the enzyme.
| MD Simulation Finding | Implication for α-galactosyl Mannobiose/Mannotriose | Reference |
| High-mannose oligosaccharides exhibit multiple distinct conformations. | The specific conformation of α-galactosyl mannobiose and mannotriose likely plays a critical role in determining which enzymes can act upon them. | nih.gov |
| Enzyme binding can involve an induced-fit mechanism. | The initial interaction between an enzyme and α-galactosyl oligosaccharides may induce conformational changes in both molecules to achieve optimal binding. | nih.govresearchgate.net |
| Simulations can predict processing pathways. | By understanding the preferred conformations, it's possible to propose the sequence of enzymatic steps involved in the degradation of these oligosaccharides. | nih.gov |
Homology Modeling for Enzyme Structure Prediction
In cases where the experimental three-dimensional structure of an α-galactosidase that acts on α-galactosyl mannobiose and mannotriose is unavailable, homology modeling provides a powerful alternative. This computational technique builds a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein.
The accuracy of the resulting model is dependent on the degree of sequence identity between the target and template proteins. For many glycoside hydrolases, including α-galactosidases, a wealth of structural information is available in public databases, enabling the construction of reliable homology models. researchgate.net These models can then be used for molecular docking and MD simulation studies to investigate enzyme-substrate interactions, even in the absence of an experimentally solved structure. nih.govnih.gov For example, the three-dimensional structure of a β-galactosidase from Aspergillus niger was successfully generated using this approach, allowing for the identification of key catalytic residues. researchgate.net
Enzyme Assay Techniques for Activity and Kinetic Studies
To complement computational and biophysical analyses, robust enzyme assay techniques are essential for quantifying the activity and determining the kinetic parameters of enzymes that process α-galactosyl mannobiose and mannotriose.
Spectrophotometric Assays (e.g., pNP-α-D-galactopyranoside hydrolysis)
A widely used method for measuring α-galactosidase activity is the spectrophotometric assay employing a chromogenic substrate, such as para-nitrophenyl-α-D-galactopyranoside (pNP-α-D-Gal). While not α-galactosyl mannobiose or mannotriose themselves, pNP-α-D-Gal serves as a convenient and sensitive substrate analog.
In this assay, the α-galactosidase cleaves the glycosidic bond of pNP-α-D-Gal, releasing para-nitrophenol (pNP). Under alkaline conditions, pNP is converted to the para-nitrophenolate ion, which has a distinct yellow color and a strong absorbance at 400-420 nm. The rate of increase in absorbance is directly proportional to the enzyme activity. This method is highly amenable to high-throughput screening and is commonly used for initial enzyme characterization and for studying the effects of inhibitors. researchgate.net
Quantification of Released Monosaccharides and Oligosaccharides
While assays with artificial substrates like pNP-α-D-Gal are useful for determining general α-galactosidase activity, it is crucial to directly measure the hydrolysis of the natural substrates, α-galactosyl mannobiose and mannotriose. This allows for the determination of substrate specificity and detailed kinetic parameters.
Following the enzymatic reaction, the products, which include galactose, mannose, mannobiose, and smaller oligosaccharides, can be separated and quantified using various analytical techniques. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the separation and quantification of carbohydrates. Other methods include high-performance liquid chromatography (HPLC) with refractive index (RI) or evaporative light scattering detection (ELSD), and capillary electrophoresis (CE).
Biological and Biotechnological Research Significance of α Galactosyl Mannobiose and Mannotriose
Roles in Plant Glycobiology and Cell Wall Research
The intricate architecture of the plant cell wall is fundamental to plant growth, development, and interaction with the environment. Within this complex matrix, polysaccharides like galactomannans and their degradation products, including α-galactosyl mannobiose and mannotriose, play pivotal roles. Research into these compounds has illuminated key processes in plant life, from the mobilization of stored energy during germination to the dynamic remodeling of cell walls that underpins plant morphology.
Galactomannan (B225805) Degradation during Seed Germination and Plant Development
Galactomannans serve as a primary storage carbohydrate in the endosperm of various seeds, particularly in legumes. The degradation of this polymer into smaller, usable sugars is a critical event during seed germination, providing the necessary energy for the growing embryo. This process is a well-orchestrated enzymatic cascade.
The hydrolysis of galactomannan in the endosperms of germinating seeds like guar (B607891) is primarily accomplished through the synergistic action of three key enzymes: α-galactosidase, β-mannanase, and exo-β-mannanase. nih.gov During germination, the synthesis and activity of β-mannanase and endospermic α-galactosidase increase in parallel with the breakdown of galactomannan. nih.gov The α-galactosidase is crucial for cleaving the α-1,6-linked galactose side chains from the mannan (B1593421) backbone. nih.govoup.com This "de-branching" step is essential as it allows the endo-β-mannanase to access and cleave the β-1,4-linked mannan backbone, releasing mannooligosaccharides such as mannobiose and mannotriose. Finally, an exo-β-mannanase, which is often already present in the endosperm tissue before germination, acts on these oligosaccharides to release mannose monomers. nih.gov Studies have shown that all three enzymatic activities are required for the complete in vivo degradation of galactomannan. nih.gov
The process of galactomannan deposition and subsequent degradation is a dynamic aspect of plant development. For instance, in Gleditsia sinensis seeds, the mannose to galactose (M/G) ratio of galactomannan changes during different developmental stages. oup.com Initially, the galactomannan is highly substituted with galactose, but during late deposition, this ratio increases, likely due to the removal of galactose by α-galactosidase activity in the endosperm. oup.com Similarly, in legumes such as mung beans, chickpeas, and lentils, the germination process activates α-D-galactosidase, which gradually detaches galactose molecules from α-galactosides, making the stored energy available. researchgate.net Furthermore, α-mannosidases are also essential for N-glycan processing, which has been shown to be critical for root development and cell wall biosynthesis in plants like Arabidopsis thaliana. reading.ac.uk
Table 1: Key Enzymes in Galactomannan Degradation during Seed Germination
| Enzyme | Function | Timing of Activity | Citation(s) |
| α-Galactosidase | Cleaves α-1,6-linked galactose side chains from the galactomannan backbone. | Synthesized during germination; activity parallels degradation. | nih.gov, oup.com, researchgate.net |
| β-Mannanase | An endo-enzyme that cleaves the β-1,4-linked mannan backbone, releasing mannooligosaccharides. | Synthesized during germination; activity parallels degradation. | nih.gov |
| Exo-β-mannanase | An exo-enzyme that hydrolyzes mannobiose and other small mannooligosaccharides to mannose. | Present in endosperm tissue prior to germination. | nih.gov |
Contributions to Plant Cell Wall Architecture and Remodeling
The plant cell wall is a dynamic and complex structure, primarily composed of a framework of cellulose (B213188) microfibrils embedded in a matrix of hemicelluloses (like xyloglucan (B1166014) and mannans) and pectins. frontiersin.orgfrontiersin.org This supramolecular complex provides both structural integrity and the flexibility required for cell expansion and differentiation. frontiersin.orgnih.gov Oligosaccharides derived from the breakdown of these polymers, such as mannobiose and mannotriose, are not just metabolic intermediates but are also implicated in the signaling and structural modulation of the cell wall.
Glucomannans, which are structurally related to galactomannans, are important hemicelluloses that interact with cellulose fibrils. wikipedia.org The degree of galactosyl substitution on the glucomannan (B13761562) backbone is a critical factor that plants can adjust to fine-tune the interaction between glucomannan and cellulose, thereby constructing a cell wall with specific properties. wikipedia.org This highlights how the presence or absence of galactose, managed by enzymes like α-galactosidase, directly influences the macromolecular assembly of the cell wall.
Recent research has revealed that a specific type of patterned β-galactoglucomannan is a common component of the primary cell walls in eudicots, where it shares remarkable structural and functional similarities with xyloglucan, another key hemicellulose. nih.gov The presence and modification of mannans within the cell wall correlate with changes in cell identity and function. frontiersin.org The enzymatic remodeling of these polysaccharides is crucial during various stages of plant development, such as tissue softening in floral buds and fruit development. frontiersin.org The use of advanced tools like high-resolution oligosaccharide microarrays is helping researchers to better understand the intricate architecture and developmental regulation of plant cell walls. nih.govfrontiersin.org These studies underscore that the cell wall is not a static structure but is continuously remodeled, with enzymes and the resulting oligosaccharide products playing a central role in this dynamic process. frontiersin.orgsciencedaily.com
Microbial Metabolism and Environmental Adaptation
Microorganisms have evolved sophisticated systems to utilize a vast array of carbohydrates, including the complex polysaccharides found in plant biomass. α-Galactosyl mannobiose and mannotriose, as components of galactomannan, represent a significant carbon source for many bacteria and fungi, driving their metabolic activities and shaping their ecological niches.
Carbohydrate Metabolism in Microorganisms (Bacteria, Fungi)
The ability to metabolize mannooligosaccharides like mannobiose and mannotriose provides a competitive advantage to microorganisms, particularly in environments rich in decaying plant matter or in the host gut. frontiersin.orgnih.gov
In many bacteria, the metabolism of these oligosaccharides is an intracellular process, limited by their transport into the cell. frontiersin.org For example, the soil bacterium Cellvibrio mixtus possesses a gene cluster dedicated to galactomannan degradation. oup.com Once inside the cell, mannose is typically phosphorylated to mannose-6-phosphate, which then enters central metabolic pathways after being converted to fructose-6-phosphate (B1210287) by a phosphomannose isomerase. oup.com Some bacteria, like those in the gut microbiota, show a preference for these compounds. Galactomannan and its degradation products have been shown to enhance the growth of beneficial bacteria such as Lactobacillus and Bifidobacterium species. nih.govnih.gov Notably, the structure of the oligosaccharide is crucial for its prebiotic effect. nih.gov
Fungi, particularly filamentous fungi like Aspergillus species, are prolific producers of extracellular enzymes that break down mannans. cdnsciencepub.comnih.gov Fungal β-mannanases are typically induced enzymes, meaning their production increases in the presence of mannan. cdnsciencepub.com These enzymes hydrolyze the mannan backbone to produce mannooligosaccharides (MOS), including mannobiose (M2) and mannotriose (M3). nih.gov Some fungal β-mannanases from Aspergillus oryzae are particularly effective at generating these prebiotic MOS. nih.gov The subsequent breakdown of these oligosaccharides into mannose is carried out by β-mannosidases. cdnsciencepub.com The absence or low activity of β-mannosidase can lead to the accumulation of mannobiose and mannotriose. cdnsciencepub.com Furthermore, specific α-mannosidases, such as a novel 1,6-α-D-mannosidase from Aspergillus phoenicis, are involved in the synthesis and degradation of specific manno-oligosaccharides. reading.ac.uk
Mannotriose Transport Systems in Bacterial and Plant Cells
The transport of oligosaccharides across cellular membranes is a critical step for their metabolism and function. Both bacteria and plants have evolved specialized transport systems for this purpose.
In bacteria, several types of transporter systems are responsible for sugar uptake. frontiersin.org One of the most well-studied is the phosphoenolpyruvate:sugar phosphotransferase system (PTS), which mediates the transport and concomitant phosphorylation of carbohydrates. nih.gov The mannose transporter of the PTS is essential for the uptake of mannose in many gram-negative bacteria and consists of multiple subunits. nih.gov Besides the PTS, bacteria utilize multicomponent transporters like ATP-binding cassette (ABC) transporters and tripartite ATP-independent periplasmic (TRAP) transporters. frontiersin.orgsciencedaily.com These systems typically use a high-affinity substrate-binding protein (SBP) that captures the nutrient in the periplasm and delivers it to a membrane-spanning transporter for uptake into the cell. frontiersin.orgimmunosensation.de For example, an ABC transporter encoded by the smoEFGK locus in Sinorhizobium meliloti is responsible for transporting polyols like mannitol. nih.gov
In plant cells, the long-distance transport of sugars from source tissues (like leaves) to sink tissues (like roots or fruits) occurs through the phloem. Oligosaccharides, particularly the raffinose (B1225341) family oligosaccharides (RFOs), are major transport sugars in many plant species. oup.comoup.com Two primary mechanisms for phloem loading are recognized. The first is apoplasmic loading, where sugars are actively transported from the apoplast (the space outside the cell membrane) into the phloem companion cells by membrane transporters. rseco.org The second is symplasmic loading, which involves the diffusion of sucrose (B13894) from mesophyll cells into specialized companion cells through plasmodesmata. rseco.org In these companion cells, sucrose is converted into larger oligosaccharides like raffinose and stachyose. rseco.org These larger molecules are then "trapped" as they cannot diffuse back into the mesophyll cells, thus creating a concentration gradient that drives their movement into the sieve elements of the phloem for long-distance transport. oup.comrseco.org While specific transporters for mannotriose in plants are not well-characterized, these general models provide the framework for understanding how such oligosaccharides could be mobilized within the plant.
Microbial Enzyme Systems for Plant Biomass Degradation
The enzymatic degradation of plant biomass by microorganisms is a cornerstone of global carbon cycling and has immense biotechnological potential, particularly for the production of biofuels and other biocommodities. Lignocellulosic biomass is a complex composite of cellulose, hemicellulose (including galactomannans), and lignin. cdnsciencepub.com Its efficient breakdown requires a synergistic cocktail of microbial enzymes.
Microorganisms, including a wide range of bacteria and fungi, produce an arsenal (B13267) of carbohydrate-active enzymes (CAZymes) to deconstruct plant cell walls. oup.comoup.com The complete degradation of galactomannan, for example, involves the concerted action of endo-β-mannanases, β-mannosidases, and α-galactosidases. Fungi such as Trichoderma reesei and various Aspergillus species, as well as bacteria like Bacillus subtilis and Caldicelluloseruptor bescii, are known for their potent hemicellulolytic and cellulolytic enzyme systems. nih.govresearchgate.net
Table 2: Examples of Microorganisms and their Enzymes in Biomass Degradation
| Microorganism | Enzyme(s) Produced | Role in Biomass Degradation | Citation(s) |
| Trichoderma reesei (Fungus) | Cellulases, Hemicellulases | Efficient degradation of cellulose and hemicellulose. | researchgate.net |
| Aspergillus niger (Fungus) | endo-1,4-β-Mannanase | Hydrolysis of mannan polymers. | |
| Bacillus subtilis (Bacteria) | β-Mannanase | Degradation of mannan in agricultural substrates. | researchgate.net |
| Caldicelluloseruptor bescii (Bacteria) | Cellulase/Hemicellulase system | Degradation of non-pretreated plant biomass. | nih.gov |
| Cellvibrio mixtus (Bacteria) | α-Galactosidase, Epimerase | Hydrolysis of galactomannan and metabolism of mannose. | oup.com |
Glycosylation as a Recognition Mechanism in Biological Systems
Glycosylation, the attachment of sugar moieties (glycans) to proteins and lipids, creates a diverse array of complex structures on cell surfaces and secreted molecules. These glycans, including oligosaccharides like α-galactosyl mannobiose and mannotriose, serve as critical recognition markers in a multitude of biological processes. The specific sequence and linkage of these sugar units form a "glycan code" that is read by glycan-binding proteins (GBPs), mediating highly specific molecular interactions.
Oligosaccharide-Protein Interactions (e.g., Lectin-binding specificity)
The interaction between oligosaccharides and proteins, particularly lectins, is a cornerstone of cellular communication and recognition. wikipedia.org Lectins are proteins that bind to specific carbohydrate structures, and this specificity is key to their biological function. nih.gov α-galactosyl mannobiose and mannotriose, which are components of larger galactomannans, present distinct structural motifs for lectin binding.
A prominent example is the interaction with Mannose-Binding Lectin (MBL), a key component of the innate immune system. capes.gov.br MBL is a collectin that recognizes specific patterns of sugars, such as mannose and N-acetylglucosamine, found on the surfaces of various pathogens. nih.govyoutube.com The terminal, non-reducing α-D-galactose residues on galactomannans can influence the binding of lectins. The specificity of MBL allows it to distinguish between microbial surfaces and host cells; human cells typically have their mannose residues capped with sialic acid, which prevents MBL from binding. youtube.com The binding of MBL is calcium-dependent and can be inhibited by the presence of mannose, demonstrating the specific nature of this carbohydrate-protein interaction. nih.gov
The precise arrangement of the sugar residues is critical. For instance, studies on various lectins have shown that binding preferences can be highly nuanced. While some lectins may bind broadly to terminal galactose or mannose, others have stringent requirements for the underlying core structure and linkage. nih.govnih.gov For example, research using glycan array analysis has revealed that lectins like Peanut Agglutinin (PNA) primarily recognize the terminal Galβ1,3GalNAc motif but can also bind to other structures, highlighting the fine specificity involved in these interactions. nih.gov This detailed knowledge of lectin specificity is crucial for accurately interpreting their binding data in biological research. nih.gov
Role in Host-Microbe Interactions
The specific recognition of microbial surface glycans by host lectins is a fundamental mechanism of innate immunity. capes.gov.br α-galactosyl-substituted manno-oligosaccharides, as parts of larger pathogen-associated molecular patterns (PAMPs), are recognized by pattern recognition molecules like MBL. capes.gov.brnih.gov This interaction serves as a first line of defense against invading microbes.
When MBL binds to the mannose-containing structures on bacteria (like Staphylococcus aureus, Salmonella, Listeria), fungi (Candida species), or viruses (HIV), it triggers the lectin pathway of the complement system. nih.govyoutube.comyoutube.com This activation leads to a cascade of proteolytic events involving MBL-associated serine proteases (MASPs), ultimately resulting in the opsonization (labeling for phagocytosis) and direct lysis of the pathogen. capes.gov.bryoutube.com
The interaction is not limited to pathogenic relationships. In symbiotic contexts, such as the relationship between legumes and nitrogen-fixing bacteria, specific glycan signaling is essential for establishing the symbiosis. While the direct role of α-galactosyl mannobiose and mannotriose in this specific interaction is a subject of ongoing research, the principle of host lectins recognizing bacterial surface oligosaccharides is a well-established paradigm. The fine structure of galactomannans, including the degree and pattern of galactose substitution, can significantly affect their interaction properties, which could mimic the selective binding of these polysaccharides in various biological systems.
Research Applications in Glycoscience and Glycoengineering
The defined structures of α-galactosyl mannobiose and mannotriose make them invaluable tools in glycoscience and glycoengineering. They serve as precise molecular probes for studying enzymes, building complex carbohydrate libraries, and developing high-throughput screening platforms.
Use as Substrates for Enzymatic Characterization and Mechanism Elucidation
α-Galactosyl mannobiose and mannotriose are frequently used as substrates to characterize the activity and specificity of various glycoside hydrolases (GHs), the enzymes responsible for cleaving glycosidic bonds. By monitoring the breakdown of these well-defined oligosaccharides, researchers can determine an enzyme's substrate preference, kinetic parameters, and mode of action.
For example, these oligosaccharides are essential for studying:
α-Galactosidases (EC 3.2.1.22): These enzymes specifically cleave terminal α-galactose residues. nih.govebi.ac.uk Using substrates like 6¹-α-D-galactosyl-mannobiose allows for the precise measurement of α-galactosidase activity. Structural and kinetic studies with these substrates help elucidate the enzyme's catalytic mechanism, which typically involves a double displacement reaction with two key aspartate residues in the active site. nih.govebi.ac.uk
β-Mannanases (EC 3.2.1.78): These enzymes hydrolyze the β-1,4-mannosidic linkages in the mannan backbone. The presence of galactose side chains can influence their activity. Comparing the hydrolysis rates of unsubstituted mannotriose versus α-galactosyl mannotriose can reveal how side-chain substitutions affect enzyme binding and catalysis. nih.gov
β-Mannosidases (EC 3.2.1.25): These are exo-acting enzymes that cleave terminal β-mannose residues. Studies have shown that a terminal galactose substitution can significantly impact the rate of hydrolysis. For instance, β-D-mannosidase from Helix pomatia hydrolyzes β-D-mannobiose at a rate approximately 25 times faster than it hydrolyzes 6¹-α-D-galactosyl-β-D-mannobiose, providing insight into the steric constraints of the enzyme's active site.
The table below summarizes the use of these oligosaccharides in characterizing specific enzymes.
| Enzyme | Substrate(s) | Research Finding |
| α-Galactosidase | 6¹-α-D-galactosyl-β-D-mannobiose, 6²-α-D-galactosyl-β-D-mannobiose | Used to quantify enzyme activity and characterize its ability to remove terminal galactose from galactomannans. |
| β-Mannanase | Mannotriose, α-Galactosyl Mannotriose | Molecular docking studies show that amino acids like Glu208 and Glu244 are key for binding mannotriose in the active site of Aspergillus oryzae β-mannanase. nih.gov |
| β-Mannosidase | β-D-Mannobiose, 6¹-α-D-galactosyl-β-D-mannobiose | The presence of an α-galactosyl substitution at the 6-position of the non-reducing mannose significantly slows the rate of hydrolysis, indicating steric hindrance in the active site. |
Production of Defined Oligosaccharide Libraries for Research
Access to pure, structurally defined oligosaccharides is essential for advancing glycoscience. universiteitleiden.nl α-Galactosyl mannobiose and mannotriose are key components of oligosaccharide libraries used for a wide range of applications, from vaccine development to enzyme screening. universiteitleiden.nl These libraries are assembled through several methods:
Partial Hydrolysis: Controlled enzymatic or acidic hydrolysis of abundant natural polysaccharides, such as locust bean gum or guar gum, can release a mixture of oligosaccharides, from which specific structures like α-galactosyl mannobiose and mannotriose can be purified.
Chemoenzymatic Synthesis: This powerful approach combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions. nih.govnih.gov For example, a mannose backbone can be chemically synthesized and then a specific α-galactosidase, operating in reverse (as a transglycosidase), or a galactosyltransferase can be used to add the α-galactose unit at a defined position. researchgate.netresearchgate.net This method allows for the creation of novel structures and the incorporation of labels or linkers for subsequent applications. nih.govnih.gov
These defined oligosaccharide libraries are critical resources for systematically studying carbohydrate-protein interactions and for the rational design of carbohydrate-based therapeutics and diagnostics. universiteitleiden.nlnih.gov
Development and Application of Oligosaccharide Microarrays for Binding Studies
Oligosaccharide microarrays, or glycan arrays, have revolutionized the study of carbohydrate-protein interactions. nih.govnih.gov These platforms allow for the simultaneous screening of hundreds of different oligosaccharides against a protein of interest in a high-throughput and miniaturized format. frontiersin.orgnih.gov
The process involves the covalent immobilization of a library of oligosaccharides, including α-galactosyl mannobiose and mannotriose, onto a solid surface, such as a glass slide. nih.govnih.gov To be immobilized, the oligosaccharides are often chemically modified with a linker arm that has a reactive group (e.g., an amine) at its terminus. nih.govnih.gov
Once the array is printed, it can be incubated with a fluorescently labeled protein, antibody, or even a whole virus or cell. nih.govspringernature.com A scanner then detects where the labeled analyte has bound, generating a detailed binding profile or "fingerprint." These microarrays are powerful tools for:
Defining Lectin Specificity: Rapidly determining the precise glycan structures that a lectin recognizes. nih.govnih.gov
Characterizing Antibodies: Identifying the specific carbohydrate epitopes recognized by anti-glycan antibodies. frontiersin.org
Screening for Enzyme Substrates: Identifying potential substrates for glycosyltransferases or hydrolases from a large library of structures. nih.gov
Probing Host-Pathogen Interactions: Determining the host cell glycans to which a pathogen or toxin binds. nih.gov
By including well-defined structures like α-galactosyl mannobiose and mannotriose on these arrays, researchers can dissect the specific structural requirements for molecular recognition in a wide variety of biological systems. nih.govnih.gov
Investigation of Carbohydrate-Active Enzymes (CAZymes) and their Engineering
The enzymatic degradation of galactomannans, complex polysaccharides found in plant cell walls, into smaller oligosaccharides such as α-galactosyl mannobiose and α-galactosyl mannotriose, is a focal point of significant biotechnological research. This process relies on the synergistic action of specific Carbohydrate-Active Enzymes (CAZymes). The investigation and subsequent engineering of these enzymes are paramount for optimizing the production of desired oligosaccharides for various applications.
At the forefront of galactomannan breakdown are two primary classes of CAZymes: endo-β-mannanases (EC 3.2.1.78) and α-galactosidases (EC 3.2.1.22). Endo-β-mannanases are responsible for the initial cleavage of the β-1,4-mannan backbone of the polysaccharide, which generates a variety of manno-oligosaccharides. Subsequently, α-galactosidases cleave the α-1,6-linked galactose side chains from these oligosaccharides. The coordinated action of these enzymes is essential for the efficient conversion of the raw galactomannan into smaller, functional molecules. nih.gov
Researchers have delved into the vast diversity of microbial CAZymes to identify candidates with desirable properties for biotechnological applications. For instance, studies have focused on thermophilic fungi like Neosartorya fischeri P1, which produces multiple α-galactosidases with distinct characteristics. nih.gov The characterization of these native enzymes, including their substrate specificity, optimal pH and temperature, and stability, provides a crucial baseline for further engineering efforts. nih.govmdpi.com
Protein engineering, particularly through techniques like site-directed mutagenesis, has emerged as a powerful tool to tailor the catalytic properties of these enzymes. By modifying specific amino acid residues within the enzyme's active site or other critical regions, scientists can alter substrate specificity, enhance product selectivity, and improve stability under industrial process conditions.
One key area of investigation is the synergistic relationship between different CAZymes. The efficiency of galactomannan hydrolysis can be significantly enhanced by using an optimal ratio of β-mannanase and α-galactosidase. nih.govnih.gov Studies have shown that the GH family classification of an α-galactosidase can influence its synergistic interaction with β-mannanases. For example, α-galactosidases from GH family 27 have demonstrated strong synergy with β-mannanases in the hydrolysis of galactomannans. nih.gov
The engineering of β-mannanases has been explored to control the size of the manno-oligosaccharides produced. By modifying the substrate-binding site, researchers can influence the chain length of the resulting products. Similarly, α-galactosidases have been engineered to enhance their transglycosylation activity, which is the transfer of a galactose unit to an acceptor molecule, leading to the synthesis of specific galacto-oligosaccharides.
While much of the research has focused on the broader categories of manno-oligosaccharides (MOS) and galacto-oligosaccharides (GOS), the principles and techniques developed are directly applicable to the targeted production of α-galactosyl mannobiose and α-galactosyl mannotriose. The precise control over the enzymatic degradation of galactomannan through the use of engineered CAZymes holds the key to unlocking the full biotechnological potential of these specific and valuable compounds.
Detailed Research Findings
Numerous studies have contributed to our understanding of CAZymes and their engineering for the modification of galactomannans.
A study on the α-galactosidases from Neosartorya fischeri P1, belonging to GH family 27, revealed two distinct enzymes, Gal27A and Gal27B. While rGal27B showed higher activity on smaller galacto-oligosaccharides, rGal27A was more effective on polymeric substrates like galactomannan. Homology modeling suggested that a larger tunnel-like structure in Gal27A allows it to better accommodate branched galactomannan. When combined with a β-mannanase from the same organism, the enzyme combination including rGal27A resulted in a significantly higher release of reducing sugars, demonstrating strong synergy. nih.gov
Research on the enzymatic production of manno-oligosaccharides from Gleditsia sinensis gum highlighted the optimization of hydrolysis conditions to achieve a high yield of oligosaccharides with a degree of polymerization between 1 and 5. nih.gov Such studies provide a foundation for fine-tuning the process to favor the formation of specific structures like α-galactosyl mannobiose and mannotriose.
The regioselectivity of β-galactosidases in transglycosylation reactions using D-mannose as an acceptor has also been investigated. This research demonstrated that the enzymatic synthesis of specific β-linked D-galactosyl-D-mannose isomers is feasible, offering insights into how enzyme specificity can be harnessed for the production of defined oligosaccharide structures. capes.gov.br
The synergistic action of β-mannanase, β-mannosidase, and α-galactosidase is crucial for the complete hydrolysis of mannans. The family of the α-galactosidase has been shown to significantly impact the degree of synergy, with GH27 α-galactosidases being particularly effective in combination with β-mannanases for efficient mannan hydrolysis. nih.gov
The tables below summarize key findings from research on the investigation and engineering of relevant CAZymes.
| Enzyme Investigated | Source Organism | Key Findings | Reference |
| α-Galactosidases (Gal27A, Gal27B) | Neosartorya fischeri P1 | Two GH27 α-galactosidases with different substrate specificities were identified. Gal27A showed higher activity on polymeric galactomannan and greater synergy with β-mannanase. | nih.gov |
| β-Mannanase | Gleditsia sinensis | Optimized enzymatic hydrolysis conditions for the production of manno-oligosaccharides (DP 1-5) with a yield of 75.9%. | nih.gov |
| β-Galactosidase | Bacillus circulans ATCC 31382 | Investigated the regioselectivity of transglycosylation with D-mannose as an acceptor, enabling the synthesis of specific D-galactosyl-D-mannose linkages. | capes.gov.br |
| β-Mannanase and α-Galactosidase | Various | Review highlighted the importance of enzyme synergy for mannan hydrolysis, with GH27 α-galactosidases showing high compatibility with β-mannanases. | nih.gov |
| β-Mannanase | Bacillus subtilis WL-7 | Cloned and characterized a mannanase (B13387028) with high specificity for galactomannan from locust bean gum. | researchgate.net |
| Endo-β-1,4-mannanase | Phytophagous beetles | Characterized GH5_10 enzymes with optimal activity at acidic pH, demonstrating adaptation to the insect gut environment for digesting plant cell wall mannans. | nih.gov |
| Engineering Approach | Target Enzyme | Modification/Technique | Outcome | Reference |
| Site-Directed Mutagenesis | Cold-active β-galactosidase | Modification of active site residues. | Altered substrate specificity, with some mutants showing increased activity on novel substrates. | nih.gov |
| Cell Surface Engineering | β-Galactosidase | Expression of the enzyme on the surface of Saccharomyces cerevisiae. | Facilitated the synthesis of galacto-oligosaccharides (GOS) by consuming the by-product glucose. | nih.gov |
| Glycoengineering | α-Galactosidase A | Production in a moss strain lacking plant-specific glycan residues and with high-mannose type N-glycans. | Enhanced mannose receptor-mediated uptake, improving enzyme replacement therapy for Fabry disease. | nih.gov |
| Chemoenzymatic Synthesis | Glycosyltransferases | "Stop and go" strategy using modified glucose derivatives to control enzymatic extension. | Controllable synthesis of asymmetric human milk oligosaccharides. | nih.gov |
Q & A
Basic Research Questions
Q. What are the established chemical synthesis routes for α-galactosyl mannobiose and mannotriose?
- Methodological Answer : The synthesis of β-(1→4)-linked mannooligosaccharides can be achieved via epimerization of cellobiose derivatives. For example, β-mannobiose is synthesized by triflation of benzyl 4’,6’-O-benzylidene-cellobioside diol followed by reaction with Bu4NOBz, yielding 76% β-mannobiose. Subsequent coupling with glucose donors and further epimerization produces mannotriose .
- Key Data : Epimerization efficiency and protecting group strategies are critical for optimizing yields.
Q. How are α-galactosyl mannooligosaccharides detected and quantified in biological samples?
- Methodological Answer : The phenol-sulfuric acid colorimetric assay is a sensitive method for detecting reducing sugars, including mannobiose and mannotriose. The reaction produces an orange-yellow color measurable at 490 nm, with linear detection ranges validated for submicrogram quantities . For structural confirmation, HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection) is recommended, as used in microbial degradation studies .
Q. What biological roles do α-galactosyl mannobiose and mannotriose play in glycobiology?
- Methodological Answer : These oligosaccharides serve as ligands for lectin-like domains in proteins such as TconTS2-LD from Trypanosoma congolense, which binds mannose-containing glycans. Competitive binding assays using glycan microarrays or surface plasmon resonance (SPR) can map specificity .
- Key Data : Binding affinities (Kd) for α-mannobiose and mannotriose vary based on glycosidic linkages (e.g., α1→2 vs. α1→6) .
Advanced Research Questions
Q. How can researchers address contradictions in enzymatic degradation product profiles of mannooligosaccharides?
- Methodological Answer : Enzymes like BoMan26A and BlMan5_8 exhibit divergent product profiles (mannobiose vs. diverse oligosaccharides). To resolve contradictions:
Validate enzyme activity under standardized conditions (pH, temperature, substrate concentration).
Use TLC or MALDI-TOF to compare hydrolysis products.
Investigate processivity via single-molecule assays or molecular dynamics simulations .
- Key Data : BoMan26A produces mannobiose as a dominant product, while BlMan5_8 generates mixed oligosaccharides .
Q. What experimental designs are optimal for studying microbial utilization of α-galactosyl mannotriose?
- Methodological Answer :
In vitro assays : Use radiolabeled (e.g., <sup>14</sup>C) mannotriose to track uptake in bacterial cultures (e.g., Roseburia hominis).
Enzyme kinetics : Measure phosphorolysis or synthesis rates using mannose 1-phosphate and sodium citrate buffer (pH 6.5) .
Omics integration : Pair RNA-seq with metabolite profiling to identify catabolic pathways .
Q. How do structural variations (e.g., α-galactosyl substitutions) impact the prebiotic efficacy of mannooligosaccharides?
- Methodological Answer :
In vitro fermentation : Compare SCFA (short-chain fatty acid) production in gut microbiota cultures supplemented with galactosylated vs. non-galactosylated mannooligosaccharides.
Structural analysis : Use FT-IR (e.g., 812 cm<sup>−1</sup> for α-galactopyranoside) and NMR to confirm substitutions .
Stability tests : Simulate gastric conditions (pH 2.0, pepsin) to assess resistance to digestion .
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing α-galactosyl mannooligosaccharides with high stereochemical purity?
- Solution :
- Use orthogonal protecting groups (e.g., benzylidene) to prevent unwanted side reactions during glycosylation.
- Monitor epimerization via <sup>1</sup>H NMR or polarimetry to confirm α/β anomeric configurations .
Q. How can researchers reconcile discrepancies in glycan-binding data across studies?
- Solution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
